1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
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Overview
Description
1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a phenoxyethyl group, a propylsulfonyl group, and a tetrahydroisoquinoline moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonylation, using reagents such as propylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through an alkylation reaction, using 2-phenoxyethyl bromide and a suitable base.
Urea Formation: The final step involves the formation of the urea linkage, typically achieved by reacting the amine with an isocyanate or carbamoyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles like amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. It may exhibit activity against specific biological targets, leading to the development of new therapeutic agents for diseases such as cancer or neurological disorders.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptor Interaction: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenoxyethyl)-3-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 1-(2-Phenoxyethyl)-3-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 1-(2-Phenoxyethyl)-3-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
Uniqueness
1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is unique due to the specific combination of its functional groups. The propylsulfonyl group may impart different physicochemical properties compared to its methyl, ethyl, or butyl analogs, potentially leading to differences in reactivity, stability, and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-2-14-29(26,27)24-12-10-17-8-9-19(15-18(17)16-24)23-21(25)22-11-13-28-20-6-4-3-5-7-20/h3-9,15H,2,10-14,16H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXIZAKRQMPRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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